硫代蒽醌

描述

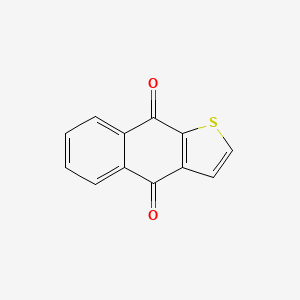

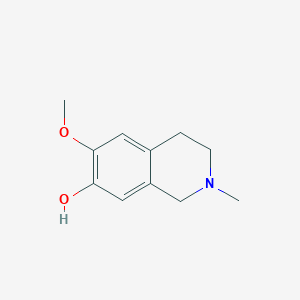

Thiophanthraquinone is a chemical compound with the molecular formula C12H6O2S. It is not intended for human or veterinary use and is used for research purposes only. It has been mentioned in patents related to the thiophanthraquinone series .

Synthesis Analysis

The synthesis of thiophanthraquinone and its analogs has been discussed in several studies . For instance, one study described an efficient and controllable synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using a Continuous-Flow Method . Another study discussed recent strategies in the synthesis of thiophene derivatives . A different research team developed a new, economical, practical, and one-step synthesis method for the synthesis of amino and thioanthraquinones .

Molecular Structure Analysis

The molecular structure of thiophanthraquinone can be analyzed using various techniques. Tools like MolView can be used to draw a molecule and convert it into a 3D model . Other methods for structural analysis of molecular materials include the use of the Pair Distribution Function and structure-activity relationship analysis .

Chemical Reactions Analysis

The chemical reactions involving thiophanthraquinone can be analyzed using various methods. Quantitative chemical analysis methods can be used to determine the amount or concentration of a substance in a sample . Thermal analysis can provide insights into reaction kinetics . Sensitivity analysis can also be used to investigate and improve reaction mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophanthraquinone can be analyzed using various techniques. Physico-chemical material properties and analysis techniques are relevant in high-throughput biomaterials research . Nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of nanosized materials . Thermal analysis can provide insights into the physical and chemical properties of polymeric biomaterials .

科学研究应用

蒽醌衍生物在免疫学中的应用

人们已经研究了蒽醌衍生物(包括硫代蒽醌)的医学应用,例如抗菌剂和抗炎剂。 Hwang、Kim 和 Yee(2020 年) 的一项研究表明,蒽醌衍生物大黄素可以在巨噬细胞中诱导 TNF-α 的产生,并增加某些表面分子的表达。这表明在治疗与 Th1/Th2 细胞失衡相关的炎性疾病中具有潜在用途。

分子对接在心血管研究中的应用

Kanagavalli 等人(2021 年)进行了 计算机分子对接 以研究蒽醌的心脏保护作用。这项研究表明,蒽醌与 Bcl-2 和 Bax 基因表现出有效的相互作用,这在心肌梗塞中很重要,表明其作为治疗分子的潜力。

蒽醌作为药理学工具

蒽醌在医学应用中已使用几个世纪,包括泻药和抗炎剂。 Malik 和 Müller(2016 年) 讨论了蒽醌的治疗适应症,包括治疗便秘、关节炎和癌症。这篇综述提供了对使用蒽醌进行化学、生物学和潜在未来药物开发的见解。

蒽醌在癌症治疗中的应用

在多项研究中探索了蒽醌(包括硫代蒽醌)在癌症治疗中的应用。 Shenkenberg 和 Von Hoff(1986 年) 发现,蒽醌衍生物米托蒽醌对乳腺癌和急性白血病患者具有显着的临床活性。该研究突出了它的抗病毒、抗菌和抗肿瘤特性。

配位化学应用

正如 Langdon-Jones 和 Pope(2014 年) 所讨论的,蒽醌在配位化学中具有广泛的应用。该综述涵盖了取代蒽醌的配位化学,包括它们在生物学和化学传感学科中的应用。

蒽醌衍生物的抗癌潜力

蒽醌衍生物(如大黄素)已显示出潜在的抗癌特性。 Hsu 和 Chung(2012 年) 综述了大黄素的药理作用,突出了其作为化学预防剂或化学治疗剂的潜力。

生物医学方面和储能应用

Shafiq 等人(2022 年) 的研究重点是蒽醌衍生物的治疗应用,包括在药品、电子工业和化妆品中的应用。该研究概述了蒽醌的结构数据、合成路线和治疗潜力。

未来方向

While specific future directions for thiophanthraquinone research are not available in the retrieved sources, there are several papers discussing future directions in related fields. For example, one paper discusses future directions in T-cell redirecting therapies for B-cell non-Hodgkin lymphoma . Another paper discusses future directions in photodynamic therapy . These could potentially provide insights into future research directions for thiophanthraquinone.

Relevant Papers

Several relevant papers were retrieved during the search. One paper discusses a Retrieval-Augmented Generative Agent for Scientific Research . Another paper discusses Selective Attention for Robust and Compositional Transformer Encodings for Vision . A review on six-membered nitrogen-containing heterocyclic compounds discusses the pharmacological activities of these compounds .

属性

IUPAC Name |

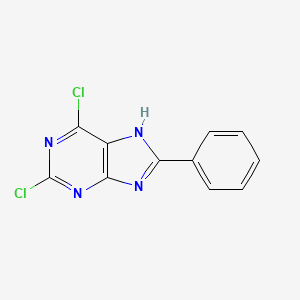

benzo[f][1]benzothiole-4,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2S/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUFLCCHLCZVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197968 | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho(2,3-b)thiophene-4,9-dione | |

CAS RN |

4968-81-4 | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHO(2,3-B)THIOPHENE-4,9-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NS1RG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

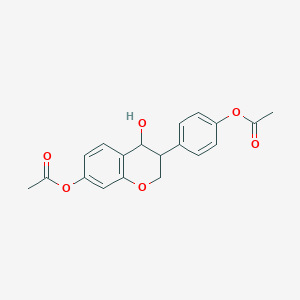

![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)